
Capzimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novel potent and specific inhibitor of proteasome isopeptidase Rpn11
Capzimin is a novel potent and specific inhibitor of proteasome isopeptidase Rpn11.
Mechanism of Action
Target of Action
Rpn11: Rpn11-IN-1, also known as Capzimin, primarily targets the protein . Rpn11 is a Zn^2±dependent metalloisopeptidase that is part of the 19S regulatory particle of the 26S proteasome . It plays a crucial role in maintaining protein homeostasis by removing ubiquitin chains from proteins that are targeted for degradation .
Mode of Action
This compound interacts with Rpn11 and inhibits its deubiquitinating activity . This inhibition prevents the removal of ubiquitin chains from proteins, thereby disrupting the normal function of the proteasome . This compound shows more than 5-fold selectivity for Rpn11 over related JAMM proteases .
Biochemical Pathways
The inhibition of Rpn11 by this compound affects the ubiquitin-proteasome system (UPS), a key pathway involved in protein degradation . The UPS is responsible for the degradation of most cytosolic and nuclear proteins, including those that are damaged or dysfunctional . By inhibiting Rpn11, this compound disrupts the UPS, leading to the accumulation of polyubiquitinated substrates .
Pharmacokinetics
It’s known that this compound is a potent and specific inhibitor of rpn11, suggesting that it may have good bioavailability
Result of Action
This compound’s inhibition of Rpn11 leads to the stabilization of proteasome substrates and induces an unfolded protein response . This results in the blocking of cancer cell proliferation, including cells that are resistant to other proteasome inhibitors like bortezomib . Proteomic analysis has shown that this compound stabilizes a subset of polyubiquitinated substrates .
Biochemical Analysis
Biochemical Properties
Rpn11-IN-1 interacts with the Rpn11 protein, a 19S-proteasome-associated deubiquitinase (DUB) enzyme . This enzyme facilitates protein degradation by the 20S proteasome core particle . The interaction between Rpn11-IN-1 and Rpn11 is essential for the functioning of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells .
Cellular Effects
Rpn11-IN-1 has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis in multiple myeloma cells and overcome resistance to proteasome inhibitor bortezomib . This suggests that Rpn11-IN-1 can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rpn11-IN-1 involves its binding to the Rpn11 protein, which results in the inhibition of the deubiquitinase activity of Rpn11 . This inhibition blocks cellular proteasome function, leading to the induction of apoptosis in cells . The mechanism of action of Rpn11-IN-1 is thus closely tied to its interactions with biomolecules and its effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rpn11-IN-1 can change over time. For example, studies have shown that Rpn11-IN-1 can decrease cell viability over time
Metabolic Pathways
Rpn11-IN-1 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway in cells . The UPS is responsible for the degradation of proteins, and Rpn11-IN-1, by interacting with the Rpn11 protein, plays a crucial role in this process .
Transport and Distribution
The transport and distribution of Rpn11-IN-1 within cells and tissues are likely to be closely tied to its interactions with the Rpn11 protein and its role in the UPS
Subcellular Localization
The subcellular localization of Rpn11-IN-1 is likely to be associated with the 26S proteasome, given its interaction with the Rpn11 protein, a component of this proteasome
Properties
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Capzimin and what are its downstream effects?
A1: this compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 [, , ]. Rpn11 is a crucial component of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from proteins targeted for degradation. By inhibiting Rpn11, this compound prevents the deubiquitination step, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome inhibition [, , ]. This disruption of protein degradation has been shown to induce paraptosis, a non-apoptotic cell death pathway, in breast cancer cells []. Additionally, this compound has demonstrated anti-proliferative effects in various cancer cell lines [, ].
Q2: How does this compound's effect on the proteasome differ from that of Bortezomib, another proteasome inhibitor?
A2: While both this compound and Bortezomib ultimately inhibit proteasome activity, their mechanisms differ. Bortezomib targets the 20S core particle of the proteasome, directly blocking the proteolytic activity []. This leads to the accumulation of misfolded proteins and the formation of aggresomes, which can trigger the Nrf1 pathway, contributing to drug resistance. In contrast, this compound inhibits the 19S regulatory particle, specifically the Rpn11 subunit, thereby preventing the deubiquitination step essential for efficient protein degradation []. Notably, this compound does not induce aggresome formation or Nrf1 upregulation, potentially circumventing resistance mechanisms associated with Bortezomib [].
Q3: Has this compound shown any potential in preclinical models of cancer?
A3: Yes, this compound has demonstrated promising anti-cancer activity in preclinical studies. For instance, it significantly reduced the viability and clonogenic survival of two metastatic canine osteosarcoma cell lines []. Moreover, this compound treatment suppressed the growth of prostate cancer cell xenografts in vivo, highlighting its potential as a therapeutic agent for this malignancy [].
Q4: Are there any computational studies investigating the selectivity of this compound towards Rpn11?
A4: Yes, computational studies employing molecular dynamics (MD) simulations and binding energy analysis have shed light on this compound's selectivity for Rpn11 over other JAMM family deubiquitinases, such as CSN5 []. These studies suggest that this compound interacts with the active site Zn2+ ion of Rpn11 in a bidentate manner and forms additional interactions with residues in the distal ubiquitin-binding site []. The selectivity is attributed to the specific interactions within the Rpn8-Rpn11 heterodimeric complex, which differ from those observed in the CSN5-CSN6 complex, highlighting the importance of considering protein-protein interactions in inhibitor design [].
Q5: Are there any known biomarkers associated with this compound's efficacy?
A5: While specific biomarkers for this compound's efficacy are still under investigation, research has identified PSMD14, the human homolog of Rpn11, as a potential prognostic marker in various cancers, including osteosarcoma and prostate cancer [, ]. Elevated PSMD14 expression has been correlated with higher pathological grades in prostate cancer [], suggesting its potential as a biomarker for identifying patients who might benefit from this compound treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


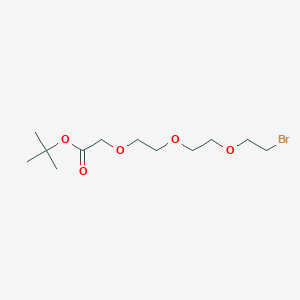
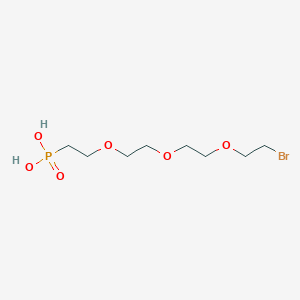


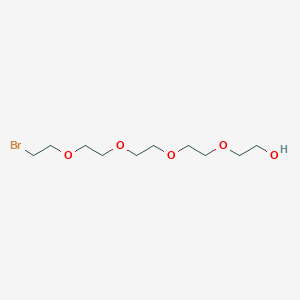
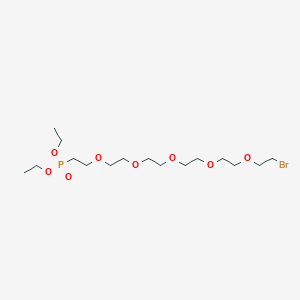
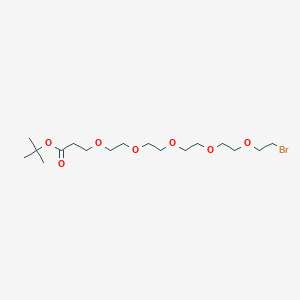
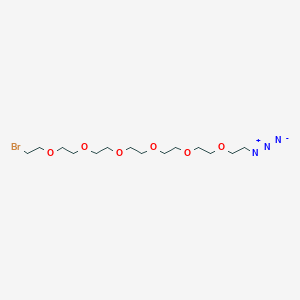
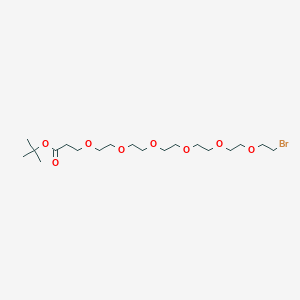
![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)

